Orelabrutinib is a novel, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to a class of drugs known as Bruton's tyrosine kinase inhibitors (BTKis) [, , , ] and has been approved for the treatment of B-cell malignancies in China [, ]. In scientific research, orelabrutinib serves as a valuable tool to investigate the role of BTK in various biological processes, particularly in B-cell signaling pathways and the pathogenesis of diseases associated with aberrant BTK activity [, , , , ].
Orelabrutinib acts as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It selectively binds to BTK and irreversibly inhibits its activity, leading to the disruption of downstream signaling pathways crucial for B-cell activation, proliferation, and survival [, , , ]. By inhibiting BTK, orelabrutinib effectively targets and suppresses the activity of B-cells, which play a central role in various B-cell malignancies and autoimmune disorders [, , , , , , , , , , , , , , , , , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: